ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by an ethoxymethyl group attached to the second position and an ethyl ester group at the fourth position of the thiazole ring. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-bromoacetate with thiourea, followed by the introduction of an ethoxymethyl group. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions to facilitate the cyclization and subsequent esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, the use of catalysts and optimized solvents can further improve the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial and antifungal properties, making this compound useful in the development of new antibiotics.
Medicine: The compound can be used in the design of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The ethoxymethyl and ester groups can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
- Methyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate
- Ethyl 2-(ethoxymethyl)-1,3-oxazole-4-carboxylate
Uniqueness
This compound is unique due to the presence of both an ethoxymethyl group and an ethyl ester group, which confer specific chemical properties such as increased solubility and reactivity. The thiazole ring itself is a versatile scaffold that can be modified to enhance biological activity and selectivity, making this compound particularly valuable in drug design and development.
Properties
IUPAC Name |
ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-12-5-8-10-7(6-14-8)9(11)13-4-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNSUNFASSKEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CS1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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